Antitubercular agent-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

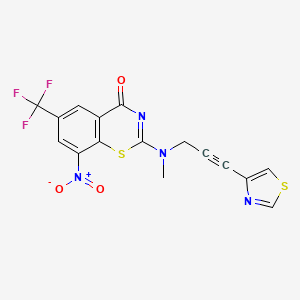

Molecular Formula |

C16H9F3N4O3S2 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

2-[methyl-[3-(1,3-thiazol-4-yl)prop-2-ynyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |

InChI |

InChI=1S/C16H9F3N4O3S2/c1-22(4-2-3-10-7-27-8-20-10)15-21-14(24)11-5-9(16(17,18)19)6-12(23(25)26)13(11)28-15/h5-8H,4H2,1H3 |

InChI Key |

XDHHKRVDOXXAGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#CC1=CSC=N1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

BTZ-043: A Technical Guide to a Novel Antitubercular Agent

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antitubercular agent BTZ-043, focusing on its chemical structure, physicochemical properties, mechanism of action, and key experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis and infectious diseases.

Chemical Structure and Properties

BTZ-043 is a benzothiazinone derivative with potent activity against Mycobacterium tuberculosis. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e]thiazin-4-one | |

| Chemical Formula | C₁₇H₁₆F₃N₃O₅S | |

| Molecular Weight | 431.39 g/mol | |

| CAS Number | 1161233-85-7 (S-isomer) | |

| SMILES String | O=C1N=C(N(CC2)CCC32OC--INVALID-LINK--O3)SC4=C(--INVALID-LINK--=O)C=C(C(F)(F)F)C=C14 | |

| Appearance | Crystalline powder | |

| Solubility | Soluble in DMSO. Low aqueous solubility. | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 119.57 Ų | |

| XLogP | 2.94 |

Mechanism of Action: Inhibition of DprE1

BTZ-043 exerts its potent antimycobacterial effect by targeting a crucial enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. It is a suicide inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

DprE1 is a flavoenzyme essential for the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.

The mechanism of inhibition involves the reduction of the nitro group of BTZ-043 by the reduced flavin cofactor of DprE1, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme. This covalent binding explains the potent and long-lasting inhibitory effect of BTZ-043.

In Vitro Efficacy

BTZ-043 demonstrates potent in vitro activity against a wide range of Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.

| Organism/Strain | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| M. tuberculosis H37Rv | 0.001 - 0.008 mg/L | |

| M. tuberculosis (clinical isolates) | 1 - 30 ng/mL | |

| Fast-growing mycobacteria | 0.1 - 80 ng/mL |

In Vivo Efficacy

Preclinical studies in various animal models of tuberculosis have demonstrated the significant in vivo efficacy of BTZ-043.

| Animal Model | Dosing Regimen | Outcome | Reference(s) |

| BALB/c Mice | 50 mg/kg and upwards (oral) | Efficiently kills M. tuberculosis | |

| C3HeB/FeJ Mice | 50, 100, and 200 mg/kg (oral, 5 days/week for 8 weeks) | Significant reduction in lung and spleen bacterial burdens | |

| Guinea Pigs | 400 mg/kg (oral, daily for 4 weeks) | Significant reduction of bacterial burden at infection site and in spleen |

Pharmacokinetics

The pharmacokinetic profile of BTZ-043 has been evaluated in several species, including humans.

| Species | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Half-life (t₁/₂) | AUC (Area Under the Curve) | Reference(s) |

| Mice (BALB/c) | 25 mg/kg (oral, amorphous nanoparticles) | 1956 µg/L | - | - | 1956 µg·h/L | |

| Guinea Pigs | 50 mg/kg (oral) | ~1205 ng/mL | 1 hour | - | - | |

| Rats | - | - | - | - | - | |

| Minipigs | 360 mg/kg (oral, 28 days) | - | - | - | - | |

| Humans | 125 - 500 mg (oral suspension) | 1637.8 - 5329.1 µg/L (Metabolite M2) | 1.5 h (1-2 h) | Short (BTZ-043 & M2) | 358.9 - 2623.5 h·µg/L |

Toxicology and Safety

Preclinical toxicology studies have indicated a favorable safety profile for BTZ-043.

| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Observations | Reference(s) |

| Rats | 28 days | 170 mg/kg | Well-tolerated. | |

| Minipigs | 28 days | 360 mg/kg | Exceptionally well-tolerated with no adverse effects observed. | |

| Humans (Phase I) | Single Ascending Dose | - | All administered doses were safe and well-tolerated. Most frequent adverse events were mild to moderate dizziness, headache, hypertension, and hot flush. |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of BTZ-043 against M. tuberculosis is typically determined using the broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

Protocol Outline:

-

A standardized inoculum of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.

-

Two-fold serial dilutions of BTZ-043 are prepared in a 96-well microtiter plate.

-

The bacterial suspension is added to each well.

-

Plates are incubated for 7 days at 37°C.

-

A resazurin solution is added to each well, and the plates are incubated for another 24 hours.

-

The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

In Vivo Efficacy in a Murine Model of Tuberculosis

The efficacy of BTZ-043 is evaluated in mouse models of chronic tuberculosis infection.

Protocol Outline:

-

BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of M. tuberculosis.

-

After establishing a chronic infection (typically 4-6 weeks post-infection), treatment with BTZ-043 or a vehicle control is initiated.

-

The drug is administered orally, typically once daily for 5 days a week, for a specified duration (e.g., 4 or 8 weeks).

-

At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

-

Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.

-

Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load.

DprE1 Inhibition Assay

The inhibitory activity of BTZ-043 against DprE1 can be assessed using a fluorescence-based assay.

Protocol Outline:

-

The assay is performed in a reaction mixture containing purified recombinant DprE1 enzyme, its substrate (decaprenylphosphoryl-β-D-ribose), and a suitable electron acceptor.

-

The reaction progress is monitored by measuring the decrease in fluorescence of a reporter molecule that is linked to the redox state of the enzyme's FAD cofactor.

-

The assay is performed in the presence and absence of various concentrations of BTZ-043 to determine the IC₅₀ value.

-

To confirm covalent inhibition, the enzyme can be pre-incubated with BTZ-043, and the loss of enzyme activity can be measured over time.

Conclusion

BTZ-043 is a promising new antitubercular agent with a novel mechanism of action, potent in vitro and in vivo activity, and a favorable preclinical safety profile. Its unique mode of action, targeting the essential cell wall synthesis enzyme DprE1, makes it a valuable candidate for the treatment of drug-susceptible and drug-resistant tuberculosis. Further clinical development is underway to fully elucidate its therapeutic potential in humans.

An In-depth Technical Guide to the Nitrobenzothiazinone Class of Antituberculars

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. The nitrobenzothiazinone (NBTZ) class of compounds has emerged as a highly potent and promising new arsenal in the fight against tuberculosis. This technical guide provides a comprehensive overview of the NBTZ class, focusing on their mechanism of action, structure-activity relationships, and key experimental data. Detailed experimental protocols and visualizations are included to facilitate further research and development in this critical area.

Mechanism of Action: Covalent Inhibition of DprE1

Nitrobenzothiazinones are prodrugs that require activation within the mycobacterium to exert their potent bactericidal effects. The primary target of this class is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[1][2]

The activation and inhibition process can be summarized in the following key steps:

-

Nitroreduction: The journey of an NBTZ molecule begins with the reduction of its characteristic nitro group. This critical step is mediated by the reduced form of the flavin adenine dinucleotide (FAD) cofactor within the DprE1 enzyme. This bioactivation results in the formation of a highly reactive nitroso derivative.[3][4]

-

Covalent Adduct Formation: The electrophilic nitroso intermediate then undergoes a nucleophilic attack from the thiol group of a specific cysteine residue (Cys387) in the active site of DprE1.[1][3] This results in the formation of a stable, covalent semimercaptal linkage between the drug and the enzyme.

-

Inhibition of Arabinan Biosynthesis: The irreversible covalent modification of Cys387 effectively inactivates DprE1.[1] DprE1 is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for the synthesis of arabinans.[1][5] Arabinans, in the form of arabinogalactan and lipoarabinomannan, are essential components of the mycobacterial cell wall.[2][6] By blocking this pathway, NBTZs disrupt cell wall integrity, leading to cell lysis and bacterial death.[7]

Signaling Pathway of DprE1 Inhibition by Nitrobenzothiazinones

Key Nitrobenzothiazinone Compounds and In Vitro Activity

Two of the most extensively studied NBTZs are BTZ043 and PBTZ169 (also known as Macozinone). PBTZ169 is a second-generation derivative of BTZ043, designed for improved synthetic accessibility and pharmacokinetic properties.[8] Both compounds exhibit exceptional potency against M. tuberculosis, including drug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range.

Table 1: In Vitro Activity of Key Nitrobenzothiazinones against M. tuberculosis H37Rv

| Compound | MIC (ng/mL) | MIC (nM) | Reference(s) |

| BTZ043 | 1 | 2.3 | [9] |

| 0.3 - 2.5 | - | [10] | |

| 1 | - | [7] | |

| PBTZ169 (Macozinone) | ≤0.19 | - | [11] |

| 0.3 | - | [10] | |

| <0.2 | - | [12][13] | |

| Isoniazid (Control) | 20 - 200 | - | [9] |

| Ethambutol (Control) | 1000 - 5000 | - | [9] |

Pharmacokinetic Profiles

The pharmacokinetic properties of NBTZs are a critical area of research, with efforts focused on improving oral bioavailability and metabolic stability. Studies in mouse models have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Table 2: Pharmacokinetic Parameters of BTZ043 and PBTZ169 in Mice

| Compound | Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference(s) |

| BTZ043 | 25 | ~1.0 | ~0.67 | ~3.0 | ~1.5 | [11] (estimated from graph) |

| 100 | 4.06 | 0.67 | - | - | [14] | |

| PBTZ169 | 25 | ~1.2 | ~0.33 | ~3.5 | ~1.6 | [11] (estimated from graph) |

| 100 | 1.74 | 0.67 | - | 1.66 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nitrobenzothiazinones.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of M. tuberculosis.

Methodology (Resazurin Microtiter Assay - REMA): [15][16]

-

Bacterial Culture: Culture M. tuberculosis H37Rv in 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.8).

-

Inoculum Preparation: Dilute the bacterial culture to an OD600 of 0.0001 in fresh 7H9 medium.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compounds. Include a drug-free control (maximum growth) and a control with a known effective drug like isoniazid (minimum growth).

-

Incubation: Seal the plates and incubate at 37°C for 6-7 days.

-

Resazurin Addition: Add 10 µL of 0.025% (w/v) resazurin solution to each well.

-

Result Interpretation: Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

DprE1 Inhibition Assay

Objective: To measure the inhibitory activity of compounds against the DprE1 enzyme.

Methodology (Two-step coupled assay): [15]

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing the purified DprE1 enzyme in a suitable buffer.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR).

-

Coupled Reaction: In a second step, add the DprE2 enzyme and NADH to the reaction. DprE2 reduces the product of the DprE1 reaction.

-

Detection: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: Calculate the rate of the reaction at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of NBTZs in a mouse model of chronic tuberculosis.

-

Infection: Infect BALB/c mice via a low-dose aerosol infection with M. tuberculosis Erdman or H37Rv to deliver approximately 50-100 colony-forming units (CFU) to the lungs.

-

Treatment Initiation: Allow the infection to establish for a chronic phase (e.g., 4 weeks).

-

Drug Administration: Administer the test compounds orally (gavage) at various doses, typically once daily for a specified duration (e.g., 4 weeks). Include an untreated control group and a positive control group (e.g., isoniazid).

-

Assessment of Bacterial Burden: At the end of the treatment period, sacrifice the mice, and homogenize the lungs and spleens.

-

CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.

-

Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs. The efficacy of the treatment is determined by the reduction in the log10 CFU in the organs of treated mice compared to the untreated controls.

Experimental Workflow for In Vivo Efficacy Testing

Resistance Mechanisms

Resistance to NBTZs is primarily associated with mutations in the dprE1 gene. Specifically, mutations leading to a change in the Cys387 residue can prevent the covalent binding of the activated drug, thereby conferring resistance.[1] Understanding these resistance mechanisms is crucial for the long-term strategic deployment of this class of drugs and for the development of next-generation inhibitors that can overcome potential resistance.

Conclusion and Future Directions

The nitrobenzothiazinone class of antituberculars represents a significant advancement in the field of tuberculosis drug discovery. Their novel mechanism of action, potent bactericidal activity against drug-sensitive and -resistant strains, and promising preclinical data underscore their potential as future cornerstones of tuberculosis therapy. Ongoing and future research will likely focus on:

-

Optimizing the pharmacokinetic and safety profiles of NBTZ candidates.

-

Investigating NBTZ-containing combination regimens to shorten treatment duration and combat resistance.

-

Elucidating the full spectrum of potential resistance mechanisms to inform the development of next-generation NBTZs.

This technical guide provides a solid foundation for researchers and drug developers to build upon as we collectively work towards harnessing the full therapeutic potential of this exciting class of antitubercular agents.

References

- 1. 3.6. In Vitro Antimycobacterial Assay [bio-protocol.org]

- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 9. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. embopress.org [embopress.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Mechanism of Action of BTZ-043 on Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BTZ-043 is a potent benzothiazinone derivative with bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its unique mechanism of action involves the covalent inhibition of the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This guide provides a comprehensive overview of the molecular mechanism of BTZ-043, detailing its target engagement, the biochemical consequences of its action, and the experimental methodologies used to elucidate its function.

The Molecular Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

DprE1 is a critical enzyme in the biosynthetic pathway of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[1][2][3][4] DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4][5] DPA serves as the sole donor of arabinofuranose residues for the synthesis of the arabinan domains of AG and LAM.[1][2][3] The inhibition of DprE1 effectively halts the production of these vital cell wall polysaccharides, leading to a loss of cell wall integrity and subsequent bacterial death.[3][6][7][8]

Mechanism of Covalent Inhibition

BTZ-043 is a pro-drug that is activated within the mycobacterium.[5] The mechanism of action can be summarized in the following steps:

-

Enzymatic Reduction: BTZ-043 enters the active site of DprE1, where the flavin adenine dinucleotide (FAD) cofactor is in its reduced state (FADH₂). The nitro group of BTZ-043 is reduced by FADH₂ to a reactive nitroso derivative.[4][5]

-

Nucleophilic Attack: The highly reactive nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a conserved cysteine residue within the DprE1 active site (Cys387 in M. tuberculosis).[5][9]

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent semimercaptal adduct between BTZ-043 and DprE1.[5][10] This covalent modification irreversibly inactivates the enzyme, leading to a complete blockage of the DPR to DPA conversion.[4][5] This mode of action classifies BTZ-043 as a suicide inhibitor.[5]

Signaling Pathway Diagram

Caption: Covalent inhibition of DprE1 by BTZ-043.

Quantitative Data

The potency of BTZ-043 has been evaluated through various in vitro assays, with key quantitative data summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of BTZ-043 against Mycobacterial Species

| Mycobacterial Species | Strain | MIC (ng/mL) | MIC (nM) | Reference(s) |

| M. tuberculosis | H37Rv | 1 | 2.3 | [11][12] |

| M. tuberculosis | H37Rv | 0.976 | ~2.2 | [11] |

| M. tuberculosis complex | Clinical Isolates | 1 - 30 | - | [9] |

| M. smegmatis | - | 4 | 9.2 | [11][12] |

| Fast-growing mycobacteria | Various | 0.1 - 80 | - | [9] |

| Nocardia brasiliensis | Clinical Isolates | MIC₅₀: 125, MIC₉₀: 250 | - | [11] |

Table 2: In Vitro Inhibition of DprE1 by BTZ-043

| Parameter | Value | Conditions | Reference(s) |

| IC₅₀ | 4.5 µM | M. smegmatis DprE1, DCPIP assay, 7 min incubation | [1] |

| IC₅₀ | ~1.5 µM | M. tuberculosis DprE1, 10 min incubation | [13] |

| IC₅₀ | ~120 nM | M. tuberculosis DprE1, 100 min incubation | [13] |

| k_inact_ | 0.043 ± 0.001 min⁻¹ | M. tuberculosis DprE1 | [13] |

| K_i_ | 0.12 ± 0.02 µM | M. tuberculosis DprE1 | [13] |

| k_inact_/K_i_ | 5900 M⁻¹s⁻¹ | M. tuberculosis DprE1 | [13] |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of BTZ-043.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of BTZ-043 against M. tuberculosis is typically determined using the broth microdilution method or the Resazurin Reduction Microplate Assay (REMA).

Caption: Workflow for MIC determination using the REMA method.

Protocol Details (REMA):

-

M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.[5]

-

The bacterial culture is diluted to a standardized optical density.[5]

-

BTZ-043 is serially diluted (2-fold) in a 96-well microtiter plate.[5]

-

The diluted bacterial suspension is added to each well.[5]

-

The plate is incubated at 37°C for 6 days.[5]

-

A solution of resazurin (0.025% w/v) is added to each well.[5]

-

The plate is re-incubated for 24-48 hours.[5]

-

The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced by viable bacteria).[5]

DprE1 Inhibition Assay

The inhibitory activity of BTZ-043 against DprE1 can be assessed using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), or by monitoring oxygen consumption.

Protocol Details (DCPIP Assay):

-

Recombinant DprE1 is purified.

-

The reaction mixture is prepared containing buffer (e.g., Mops pH 7.9), MgCl₂, FAD, and the DprE1 enzyme.

-

BTZ-043 at various concentrations is pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate, decaprenylphosphoryl-β-D-ribose (DPR) or its analog farnesylphosphoryl-β-D-ribofuranose (FPR), and DCPIP.[1]

-

The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.

-

IC₅₀ values are calculated by plotting the initial reaction velocities against the inhibitor concentration.[1]

Radiolabeling Assay for Arabinan Synthesis Inhibition

This assay directly measures the impact of BTZ-043 on the synthesis of arabinan precursors.

Protocol Details:

-

A cell-free extract of M. smegmatis or purified DprE1/DprE2 enzymes are used.[7]

-

A radiolabeled precursor, such as ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR), is used as the substrate.[11]

-

The enzymatic reaction is carried out in the presence and absence of BTZ-043.[7][11]

-

The reaction products are extracted and separated by thin-layer chromatography (TLC).[11]

-

The conversion of ¹⁴C-DPR to ¹⁴C-decaprenylphosphoryl-β-D-arabinose (¹⁴C-DPA) is quantified by autoradiography or phosphorimaging.[11]

-

Inhibition is observed as a decrease in the formation of ¹⁴C-DPA in the presence of BTZ-043.[11]

Mass Spectrometry Analysis of the BTZ-043-DprE1 Adduct

Mass spectrometry is used to confirm the covalent modification of DprE1 by BTZ-043.

Caption: Workflow for mass spectrometry analysis of the DprE1-BTZ-043 adduct.

Protocol Details:

-

Purified DprE1 is incubated with BTZ-043 and a substrate analog like FPR to facilitate the formation of the covalent adduct.[1]

-

The protein-drug complex is separated from unbound drug.

-

The intact protein mass can be analyzed by techniques like ESI-MS to observe the mass increase corresponding to the addition of BTZ-043.

-

Alternatively, the protein is subjected to proteolytic digestion (e.g., with trypsin).

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The peptide containing the active site cysteine (Cys387) is identified, and the mass of this peptide is shown to have increased by the molecular weight of the activated BTZ-043 molecule, confirming the covalent linkage.[1]

Resistance Mechanisms

Resistance to BTZ-043 is primarily associated with mutations in the dprE1 gene. The most common resistance-conferring mutations involve the active site cysteine residue (Cys387), for example, C387S or C387G substitutions.[5] These mutations prevent the formation of the covalent adduct, thereby rendering the drug ineffective.

Conclusion

BTZ-043 represents a significant advancement in the development of new anti-tuberculosis agents. Its novel mechanism of action, involving the suicide inhibition of the essential enzyme DprE1, makes it a highly potent and specific bactericidal agent against M. tuberculosis. The detailed understanding of its molecular mechanism, supported by robust experimental evidence, provides a strong foundation for its ongoing clinical development and for the rational design of next-generation DprE1 inhibitors.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 10. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

DprE1 as a Therapeutic Target in Tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly promising and validated target for the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This enzyme is a critical component of the mycobacterial cell wall biosynthesis pathway, specifically in the formation of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the bacterium. The absence of a human homologue makes DprE1 an attractive target for selective inhibition, minimizing the potential for off-target effects. This guide provides an in-depth overview of DprE1, including its biochemical function, mechanism of action of its inhibitors, quantitative data on inhibitor potency, detailed experimental protocols, and a forward-looking perspective on its therapeutic potential.

The Role of DprE1 in Mycobacterial Cell Wall Synthesis

DprE1 is a flavoenzyme that, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1] DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinans, which are crucial components of both arabinogalactan (AG) and lipoarabinomannan (LAM).[2] AG is covalently linked to peptidoglycan and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the central structural element of the mycobacterial cell wall. LAM is a key lipoglycan that plays a role in the host-pathogen interaction.

The DprE1/DprE2-catalyzed reaction is a two-step process. DprE1 first oxidizes DPR at the 2'-hydroxyl group to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), with the concomitant reduction of its flavin adenine dinucleotide (FAD) cofactor to FADH₂.[3][4] DprE2 then reduces DPX to DPA in an NADH-dependent manner.[4] Inhibition of DprE1 blocks the production of DPA, thereby halting the synthesis of AG and LAM, which ultimately leads to bacterial cell lysis and death.[2]

Signaling Pathway Diagram

Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA in the periplasm of Mycobacterium tuberculosis.

DprE1 Inhibitors: Covalent and Non-covalent Modalities

A significant number of DprE1 inhibitors have been identified, which can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[5]

Covalent Inhibitors

The most prominent class of covalent DprE1 inhibitors are the benzothiazinones (BTZs).[5] These compounds, including the clinical candidates BTZ043 and PBTZ169 (macozinone), act as mechanism-based suicide inhibitors.[6] They are prodrugs that are activated by the reduced FADH₂ cofactor of DprE1. The nitro group of the BTZ is reduced to a reactive nitroso species, which then forms a covalent bond with a critical cysteine residue (Cys387 in Mtb) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[5]

Caption: Mechanism of covalent inhibition of DprE1 by benzothiazinones.

Non-covalent Inhibitors

Several classes of non-covalent DprE1 inhibitors have also been developed, including azaindoles, quinoxaline derivatives, and dinitrobenzamides.[3][7] These compounds bind reversibly to the active site of DprE1, competing with the natural substrate DPR. Non-covalent inhibitors may offer an advantage in overcoming resistance mechanisms that involve mutations in the Cys387 residue.[5] Clinical candidates such as TBA-7371 and OPC-167832 are non-covalent inhibitors of DprE1.[8]

Quantitative Analysis of DprE1 Inhibitors

The potency of DprE1 inhibitors is typically evaluated through in vitro enzyme inhibition assays (IC₅₀) and whole-cell activity assays against Mtb (Minimum Inhibitory Concentration, MIC). The following tables summarize the activity of selected DprE1 inhibitors.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors

| Compound | Chemical Class | DprE1 IC₅₀ (µM) | Mtb H37Rv MIC (µM) | Reference(s) |

| BTZ043 | Benzothiazinone | - | 0.0023 | [6] |

| PBTZ169 (Macozinone) | Benzothiazinone | - | 0.00065 | [6] |

| CT325 | Nitroso-benzothiazinone | - | - | [9] |

| DNB1 | Dinitrobenzamide | - | 0.02 | [3] |

Note: IC₅₀ values for covalent inhibitors are often time-dependent and may not be directly comparable across different studies.

Table 2: In Vitro Activity of Non-covalent DprE1 Inhibitors

| Compound | Chemical Class | DprE1 IC₅₀ (µM) | Mtb H37Rv MIC (µM) | Reference(s) |

| TBA-7371 | 1,4-Azaindole | - | - | [8] |

| OPC-167832 | Carbostyril | - | - | [8] |

| VI-9376 | Benzoquinoxaline | - | 2.9 | [3] |

| PyrBTZ01 | Pyrrole-benzothiazinone | 1.61 | 0.35 | [10] |

| PyrBTZ02 | Pyrrole-benzothiazinone | 7.34 | 0.34 | [10] |

Note: The in vitro activity of DprE1 inhibitors can be influenced by factors such as serum protein binding. For example, the MIC of BTZ043 and PBTZ169 can increase by 8-fold in the presence of human serum albumin.[2]

Experimental Protocols

DprE1 Enzyme Inhibition Assay (DCPIP Assay)

This spectrophotometric assay measures the activity of DprE1 by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Purified recombinant DprE1 enzyme

-

Farnesylphosphoryl-β-D-ribofuranose (FPR) as a substrate (a shorter-chain analogue of DPR)

-

DCPIP solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, DCPIP solution, and the test compound or vehicle control (DMSO).

-

Add the purified DprE1 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate FPR to each well.

-

Immediately begin monitoring the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the DprE1 enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Resazurin solution (for viability assessment)

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final inoculum concentration.

-

Prepare two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

-

Inoculate each well with the prepared Mtb suspension. Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth). Alternatively, growth can be assessed by measuring the optical density at 600 nm.

Co-crystallization of DprE1 with Inhibitors

Obtaining a high-resolution crystal structure of DprE1 in complex with an inhibitor is crucial for structure-based drug design.

General Protocol Outline:

-

Protein Expression and Purification: Overexpress recombinant DprE1 (often from M. smegmatis or M. tuberculosis) in E. coli and purify it to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.

-

Complex Formation: For covalent inhibitors that require activation, the inhibitor may need to be pre-incubated with the reduced form of the enzyme prior to crystallization trials. For non-covalent inhibitors, the compound is typically added in excess to the purified protein solution.

-

Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to identify initial crystal hits.

-

Crystal Optimization: Refine the initial crystallization conditions to obtain larger, well-diffracting crystals suitable for X-ray diffraction analysis.

-

X-ray Diffraction and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the DprE1-inhibitor complex.

Future Perspectives and Conclusion

DprE1 remains a highly attractive target for the development of new anti-tubercular agents. The progression of several DprE1 inhibitors into clinical trials underscores the therapeutic potential of targeting this enzyme.[8] The availability of high-resolution crystal structures of DprE1 in complex with various inhibitors provides a solid foundation for structure-based drug design efforts aimed at discovering novel chemical scaffolds with improved potency, pharmacokinetic properties, and resistance profiles.[3]

Future research should focus on:

-

Developing novel non-covalent inhibitors: These may be less susceptible to resistance mechanisms involving mutations in the active site cysteine.

-

Exploring combination therapies: Combining DprE1 inhibitors with other anti-TB drugs with different mechanisms of action could lead to synergistic effects and shorten treatment duration.

-

Understanding and overcoming resistance: Continued surveillance and characterization of resistance-conferring mutations in the dprE1 gene are essential for the long-term viability of this drug class.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]

- 7. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early Research on the Efficacy of Antitubercular Agent BTZ-043: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research concerning the efficacy of the antitubercular agent BTZ-043. The document consolidates key findings on its mechanism of action, in vitro and in vivo studies, and presents the data in a structured format for ease of comparison and analysis. Detailed experimental protocols for pivotal studies are also included to aid in the replication and further development of this promising drug candidate.

Core Concepts: Mechanism of Action

BTZ-043 is a potent benzothiazinone that has demonstrated significant bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its primary mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] DprE1 is crucial for the biosynthesis of D-Arabinofuranose, a key component of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of the Mtb cell wall.[1] BTZ-043 acts as a suicide inhibitor, covalently binding to a cysteine residue in the active site of DprE1, thereby blocking the formation of decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis.[2][3] This disruption of cell wall formation leads to cell lysis and bacterial death.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of BTZ-043.

In Vitro Efficacy

BTZ-043 has demonstrated potent in vitro activity against M. tuberculosis. It exhibits low minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant clinical isolates.

| Strain Type | MIC Range (ng/mL) | Reference |

| M. tuberculosis complex | 1 - 30 | [1] |

| Fast-growing mycobacteria | ~0.1 - 80 | [1] |

In Vivo Efficacy Studies

Multiple early-stage in vivo studies in various animal models have been conducted to evaluate the efficacy of BTZ-043. These studies have consistently shown a significant reduction in bacterial burden in the lungs and spleens of infected animals.

Murine Models

BALB/c Mouse Model:

A dose-escalation study was performed in M. tuberculosis-infected BALB/c mice. Treatment with BTZ-043 began three weeks post-infection and continued for 4, 6, or 8 weeks. The results demonstrated a dose-dependent reduction in bacterial load.[4] Notably, at doses of 250 mg/kg/day and higher, BTZ-043 showed significantly greater antimycobacterial activity than the first-line drug isoniazid (INH) after 6 and 8 weeks of treatment.[4]

| Treatment Group | Dosage | Duration (weeks) | Log10 CFU Reduction in Lungs (vs. Vehicle) | Reference |

| BTZ-043 | 50 mg/kg/day | 8 | > 2.4 | [4] |

| BTZ-043 | 100 mg/kg/day | 8 | > 2.4 | [4] |

| BTZ-043 | 250 mg/kg/day | 8 | > 2.4 | [4] |

| BTZ-043 | 500 mg/kg/day | 8 | > 2.4 | [4] |

| BTZ-043 | 1000 mg/kg/day | 8 | > 2.4 | [4] |

| Isoniazid (INH) | 25 mg/kg/day | 8 | Not specified, but less than higher BTZ-043 doses | [4] |

C3HeB/FeJ Mouse Model:

This model is characterized by the development of caseous necrotic pulmonary lesions, which are a hallmark of human tuberculosis.[5] In Mtb Erdman-infected C3HeB/FeJ mice, treatment with BTZ-043 was initiated 8 weeks post-infection.[5] After 2 months of therapy, BTZ-043 promoted significant, dose-proportional reductions in lung and spleen bacterial burdens.[5][6] The highest rate of kill was observed during the second month of treatment.[5][6] Treatment with BTZ-043 was also associated with improved histology scores of pulmonary lesions.[5][7]

| Treatment Group | Dosage | Duration (weeks) | Outcome | Reference |

| BTZ-043 | 50 mg/kg/day | 8 | Significant reduction in lung and spleen CFU | [5] |

| BTZ-043 | 100 mg/kg/day | 8 | Significant reduction in lung and spleen CFU | [5] |

| BTZ-043 | 200 mg/kg/day | 8 | Maximal effect with highly significant reduction in lung burdens | [5] |

Guinea Pig Model

Guinea pigs are a valuable model for studying anti-TB drugs as they develop human-like granulomas.[2][8] In a study with subcutaneously infected guinea pigs, treatment with BTZ-043 for 4 weeks resulted in reduced and less necrotic granulomas compared to vehicle-treated controls.[2][8] A highly significant reduction in the bacterial burden was observed at the site of infection, as well as in the draining lymph nodes and spleen.[2][8]

| Treatment Group | Dosage | Duration (weeks) | Outcome | Reference |

| BTZ-043 | 300 mg/kg/day | 4 | Significant reduction in bacterial burden and granuloma necrosis | [7][8] |

| Isoniazid (INH) | 60 mg/kg/day | 4 | Control | [7][8] |

Experimental Protocols

In Vivo Efficacy in BALB/c Mice

-

Animal Model: BALB/c mice.

-

Infection: Intravenous or aerosol infection with a standardized dose of M. tuberculosis H37Rv.

-

Treatment Initiation: 3 weeks post-infection.

-

Drug Administration: BTZ-043 administered orally once daily at doses of 50, 100, 250, 500, and 1000 mg/kg.[4] A control group received vehicle, and a positive control group received isoniazid (25 mg/kg/day).[4]

-

Duration: Treatment was administered for 4, 6, or 8 weeks.[4]

-

Efficacy Assessment: At the end of the treatment period, mice were euthanized, and lungs and spleens were harvested. Organs were homogenized, and serial dilutions were plated on 7H11 agar to determine the number of colony-forming units (CFU).

In Vivo Efficacy in C3HeB/FeJ Mice

-

Animal Model: C3HeB/FeJ mice.

-

Infection: Aerosol infection with M. tuberculosis Erdman strain to establish a low-dose infection.

-

Treatment Initiation: 8 weeks post-infection to allow for the development of caseous necrotic lesions.[5]

-

Drug Administration: BTZ-043 was administered orally 5 days a week at doses of 50, 100, and 200 mg/kg.[5]

-

Duration: Treatment was administered for 4 and 8 weeks.[5]

-

Efficacy Assessment: Lungs and spleens were harvested at specified time points for CFU enumeration. Histopathological analysis of lung lesions was also performed.[5]

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo efficacy studies.

Drug Interactions

Early in vitro studies have investigated the interaction of BTZ-043 with other antitubercular drugs. No antagonism was observed between BTZ-043 and several other compounds, with most interactions being additive.[9][10] Notably, a synergistic effect was observed when BTZ-043 was combined with TMC207 (bedaquiline).[9] It is hypothesized that by weakening the bacterial cell wall, BTZ-043 allows for better penetration of TMC207 to its target.[9]

Conclusion

The early research on BTZ-043 provides a strong foundation for its continued development as a novel antitubercular agent. Its potent in vitro activity against a wide range of M. tuberculosis strains, coupled with significant in vivo efficacy in multiple animal models, highlights its potential to be a valuable component of future tuberculosis treatment regimens. The detailed mechanistic understanding and established experimental protocols will be instrumental for researchers and drug development professionals in advancing this promising candidate through the clinical trial pipeline. Further investigations into its synergistic interactions with other drugs are warranted to explore its potential in combination therapies.

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Pathways Modulated by BTZ-043

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTZ-043 is a potent, clinical-stage benzothiazinone with significant bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its efficacy stems from a highly specific mechanism of action targeting a critical pathway in mycobacterial cell wall biosynthesis. This document provides a detailed overview of the biochemical pathways affected by BTZ-043, its molecular mechanism of inhibition, quantitative efficacy data, and the experimental methodologies used to elucidate its function.

Primary Biochemical Target: The Arabinan Synthesis Pathway

The structural integrity of the mycobacterial cell wall is essential for the survival and pathogenicity of Mtb. A key component of this cell wall is the arabinogalactan (AG) complex. BTZ-043's primary target is a crucial enzymatic step in the biosynthesis of arabinans, the polysaccharide components of both arabinogalactan and lipoarabinomannan (LAM).[1][2]

The specific enzyme inhibited by BTZ-043 is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .[1][3][4] DprE1 is a flavoenzyme that, in conjunction with its partner DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of the mycobacterial cell wall.[5] By inhibiting DprE1, BTZ-043 effectively halts the production of this essential precursor, leading to the disruption of cell wall assembly, subsequent cell lysis, and bacterial death.[3][6]

Molecular Mechanism of Action: Covalent Inhibition

BTZ-043 is a mechanism-based covalent inhibitor, functioning as a pro-drug that requires enzymatic activation to exert its effect.[7] The activation process occurs within the DprE1 active site. The reduced flavin cofactor of DprE1 catalyzes the reduction of the nitro group on the BTZ-043 molecule to a reactive nitroso derivative.[8][7]

This electrophilic nitroso intermediate then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387 in M. tuberculosis DprE1) in the enzyme's active site.[8][5][7] This irreversible covalent modification permanently inactivates the DprE1 enzyme, which explains the exquisite potency and bactericidal nature of the compound.[8][7]

Quantitative Data Summary

The potency of BTZ-043 has been quantified through extensive in vitro and in vivo studies.

Table 1: In Vitro Activity of BTZ-043

| Mycobacterial Species | MIC (Minimal Inhibitory Concentration) Range | Reference |

| M. tuberculosis complex (including MDR/XDR strains) | 1 - 30 ng/mL | [1] |

| Fast-growing mycobacteria | ~0.1 - 80 ng/mL | [1] |

| M. tuberculosis H37Rv | 1 ng/mL | [7] |

| M. smegmatis | 4 ng/mL | [8] |

| Intracellular Mtb in macrophages | <10 ng/mL | [6][9] |

Table 2: In Vivo Efficacy of BTZ-043 in Murine Models

| Animal Model | Treatment Dose & Duration | Outcome (Bacterial Load Reduction) | Reference |

| BALB/c Mice | 50 - 1000 mg/kg/day for 6 weeks | Significantly greater activity than isoniazid (INH) at doses ≥250 mg/kg. | [10] |

| BALB/c Mice | Various doses for 8 weeks | Pulmonary bacterial burden >2.4 log10 CFU lower than vehicle control. | [10] |

| C3HeB/FeJ Mice | 200 mg/kg for 8 weeks | ~3.98 log10 CFU reduction in lungs vs. untreated control. | [9] |

| C3HeB/FeJ Mice | 50 mg/kg for 8 weeks | ~2.43 log10 CFU reduction in lungs vs. untreated control. | [9] |

| Guinea Pig Model | 300 mg/kg/day for 4 weeks | Highly significant reduction in bacterial burden in infection site, lymph node, and spleen vs. control. | [11] |

Table 3: First-in-Human Pharmacokinetic Parameters (Single Ascending Dose)

| Parameter | Observation | Reference |

| BTZ-043 (Parent) | ||

| Absorption & Metabolism | Rapid | [4][12] |

| Median t_max (Time to max concentration) | 1.5 hours | [4][12] |

| Half-life | Short | [4] |

| Metabolite M1 (Inactive) | ||

| Median t_max | 7 - 8.5 hours | [4][12] |

| Geometric mean half-life | 8.4 - 9.0 hours | [4][12] |

| Metabolite M2 (Unstable) | ||

| Median t_max | 1.5 hours | [4][12] |

| Half-life | Short | [4] |

Experimental Protocols

The characterization of BTZ-043's mechanism and efficacy has been achieved through a combination of biochemical, genetic, and animal model-based experiments.

In Vitro Susceptibility Testing

-

Objective: To determine the Minimal Inhibitory Concentration (MIC) of BTZ-043 against various mycobacterial strains.

-

Methodology: Standard broth microdilution assays are performed. Serial dilutions of BTZ-043 are prepared in 96-well plates containing mycobacterial growth medium (e.g., Middlebrook 7H9). A standardized inoculum of the mycobacterial strain is added to each well. Plates are incubated under appropriate conditions, and the MIC is determined as the lowest drug concentration that prevents visible bacterial growth.

In Vivo Efficacy Assessment in Murine Models

-

Objective: To evaluate the bactericidal activity of BTZ-043 in a living organism.

-

Methodology:

-

Infection: BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.[9][10]

-

Treatment: After a set period (e.g., 2-8 weeks) to allow for infection to establish, mice are randomized into groups to receive BTZ-043 (administered orally via gavage at various doses), a positive control drug (e.g., isoniazid), or a vehicle control.[13] Treatment is typically administered daily for 5-7 days a week for a duration of 4 to 8 weeks.[9][10]

-

Analysis: At specified time points, mice are euthanized. Lungs and spleens are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on solid agar (e.g., Middlebrook 7H11), and colony-forming units (CFU) are counted after incubation to determine the bacterial burden.

-

Structural and Biochemical Analysis

-

Objective: To confirm the molecular target and mechanism of covalent inhibition.

-

Methodology:

-

X-ray Crystallography: Recombinant DprE1 protein is co-crystallized with BTZ-043. The resulting crystal structure is analyzed to visualize the covalent adduct formed between the drug and the Cys387 residue in the active site.[7]

-

Mass Spectrometry: DprE1 protein is incubated with BTZ-043, and the complex is analyzed by mass spectrometry. A mass shift corresponding to the addition of the activated BTZ-043 molecule confirms the formation of a covalent bond.[7]

-

Clinical Pharmacokinetic Studies

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of BTZ-043 in humans.

-

Methodology: A first-in-human, single ascending dose study is conducted in healthy volunteers. Participants are administered an oral suspension of BTZ-043 at escalating doses.[12] Blood samples are collected at multiple time points post-dose, and plasma is analyzed using validated liquid chromatography-mass spectrometry (LC-MS) methods to determine the concentrations of BTZ-043 and its major metabolites over time.[4][12]

Conclusion

BTZ-043 disrupts a single, essential biochemical pathway in Mycobacterium tuberculosis: the synthesis of arabinan for the cell wall. Its potency is derived from a sophisticated mechanism of action, acting as a prodrug that is enzymatically activated to become an irreversible, covalent inhibitor of its target, DprE1. This highly specific mechanism, combined with excellent in vitro and in vivo bactericidal activity, low potential for cross-resistance with existing drugs, and favorable distribution into necrotic granulomas, establishes BTZ-043 as a highly promising candidate for future tuberculosis treatment regimens.[3][10][14] The data presented herein provide a comprehensive foundation for further research and development of this important new antitubercular agent.

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 14. BTZ-043 Shows Promising Efficacy in Tuberculosis Treatment by Targeting Necrotic Granulomas [trial.medpath.com]

Structural Insights into BTZ-043's Potent Anti-Tubercular Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology underpinning the potent anti-tubercular activity of BTZ-043, a promising drug candidate. Through a detailed examination of its interaction with the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), this document offers a comprehensive resource for researchers in the field of tuberculosis drug discovery and development.

Core Mechanism: Covalent Inhibition of a Key Biosynthetic Pathway

BTZ-043 exerts its bactericidal effect by targeting DprE1, a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinan.[1][2] The drug acts as a mechanism-based, covalent inhibitor.[3] Inside the mycobacterium, the nitro group of BTZ-043 is reduced by the flavin cofactor within the DprE1 active site, transforming the drug into a reactive nitroso derivative.[3] This activated form then covalently binds to a key cysteine residue (Cys387 in Mycobacterium tuberculosis or Cys394 in Mycobacterium smegmatis) in the enzyme's active site, forming a semimercaptal adduct.[3][4] This irreversible binding effectively inactivates DprE1, halting the production of decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for arabinan synthesis, ultimately leading to cell death.[1][5]

The following diagram illustrates the inhibitory pathway of BTZ-043:

References

- 1. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Minimum Inhibitory Concentration (MIC) Assay for BTZ-043

For Researchers, Scientists, and Drug Development Professionals

Application Notes

BTZ-043 is a potent, novel benzothiazinone class of antimicrobial agent with significant activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] These application notes provide an overview of BTZ-043's mechanism of action, its spectrum of activity, and key considerations for in vitro testing.

1.1 Mechanism of Action

BTZ-043 is a pro-drug that is activated within the mycobacterial cell.[3] Its primary target is the flavoenzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][4] DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of decaprenylphosphoryl-arabinose (DPA), a precursor for arabinans.[4][5] BTZ-043 is activated to a nitroso derivative, which then forms a covalent adduct with a critical cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1.[3] This irreversible inhibition blocks the synthesis of arabinogalactan and lipoarabinomannan, two vital components of the mycobacterial cell wall, leading to cell lysis and death.[1][3]

Caption: Mechanism of action for BTZ-043 in Mycobacterium tuberculosis.

1.2 Spectrum of Antimicrobial Activity

BTZ-043 demonstrates highly selective and potent activity against a range of mycobacterial species.[5] It is particularly effective against members of the M. tuberculosis complex, with MIC values typically in the nanogram per milliliter range.[1] Its efficacy extends to other actinobacteria, such as Nocardia species.[6] Conversely, BTZ-043 shows poor activity against non-actinobacterial species like Escherichia coli and Staphylococcus aureus, with MIC values often exceeding 64 µg/mL.[6]

Quantitative Data: Reported MIC Values for BTZ-043

The following table summarizes the in vitro minimum inhibitory concentrations (MICs) of BTZ-043 against various microorganisms as reported in the literature.

| Microorganism | Strain | MIC (µg/mL) | MIC (ng/mL) | Notes | Reference(s) |

| M. tuberculosis | H37Rv | 0.000976 - 0.001 | 0.976 - 1 | Standard reference strain | [6][7] |

| M. tuberculosis | Erdman | 0.008 | 8 | [8] | |

| M. tuberculosis complex | Various strains | 0.001 - 0.03 | 1 - 30 | Includes clinical isolates | [1] |

| Fast-growing Mycobacteria | Various strains | ~0.0001 - 0.08 | ~0.1 - 80 | [1] | |

| N. brasiliensis | 30 isolates | 0.125 (MIC₅₀) | 125 (MIC₅₀) | MIC for 50% of isolates | [6] |

| N. brasiliensis | 30 isolates | 0.250 (MIC₉₀) | 250 (MIC₉₀) | MIC for 90% of isolates | [6] |

| N. carnea | ATCC 6847 | 0.003 | 3 | [6] | |

| N. transvalensis | ATCC 6865 | 0.003 | 3 | [6] | |

| E. coli | ATCC 25922 | >64 | >64,000 | Quality control strain | [6] |

| S. aureus | ATCC 29213 | >64 | >64,000 | Quality control strain | [6] |

Note: MIC values can vary based on the specific methodology, media, and inoculum size used in the assay.

Experimental Protocols

The following is a detailed protocol for determining the MIC of BTZ-043 against M. tuberculosis H37Rv using the broth microdilution method. This method is based on established antimicrobial susceptibility testing standards.[9][10][11]

3.1 Materials and Reagents

-

BTZ-043 powder

-

Dimethyl sulfoxide (DMSO)

-

Middlebrook 7H9 broth base

-

Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

-

Glycerol

-

Tween 80

-

Sterile 96-well microtiter plates (U-bottom)

-

M. tuberculosis H37Rv culture

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Resazurin sodium salt solution (0.01-0.02% w/v in sterile water)

-

Incubator (37°C)

-

Multichannel pipette

3.2 Preparation of BTZ-043 Stock Solution

-

Accurately weigh BTZ-043 powder and dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 1-10 mg/mL).

-

Ensure the powder is completely dissolved. This stock solution can be stored in small aliquots at -20°C or -80°C.

-

On the day of the experiment, thaw an aliquot and prepare a working stock solution by diluting it in the appropriate culture medium (e.g., 7H9 broth). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

3.3 Preparation of Bacterial Inoculum

-

Grow M. tuberculosis H37Rv in 7H9 broth supplemented with ADC/OADC, glycerol, and Tween 80 at 37°C until it reaches the mid-logarithmic phase of growth.

-

Vortex the culture gently to break up any clumps. Allow large clumps to settle for 5-10 minutes.

-

Transfer the upper portion of the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

Dilute this adjusted suspension in 7H9 broth to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[10]

3.4 Assay Procedure

-

Plate Setup: Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well microtiter plate, except for the first column (Column 1).

-

Drug Dilution: Add 200 µL of the BTZ-043 working solution (at 2x the highest desired final concentration) to the wells in Column 1.

-

Serial Dilution: Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2. Mix well by pipetting up and down 6-8 times.[9] Continue this two-fold serial dilution process across the plate to Column 10. Discard 100 µL from Column 10.

-

Controls:

-

Column 11: Positive control (no drug). Add 100 µL of broth.

-

Column 12: Negative/Sterility control (no drug, no bacteria). This well should only contain 200 µL of sterile broth.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells from Column 1 to Column 11. Do not add bacteria to Column 12. The final volume in each well will be 200 µL.

-

Incubation: Seal the plate (e.g., with a plate sealer or in a zip-lock bag) to prevent evaporation and aerosolization. Incubate at 37°C for 7-14 days.

3.5 Reading and Interpreting Results

-

After the incubation period, check for visible growth (turbidity or a pellet at the bottom of the wells) in the positive control wells (Column 11).

-

To enhance visibility, add 20-30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. Viable bacteria will reduce the blue resazurin to pink resorufin.[7]

-

Determine the MIC: The MIC is defined as the lowest concentration of BTZ-043 that completely inhibits visible growth, or in the case of resazurin, the lowest concentration that prevents the color change from blue to pink.[12]

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. One moment, please... [microbeonline.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Application Notes and Protocols: Macrophage Infection Models for Testing BTZ-043 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZ-043 is a potent benzothiazinone, a class of novel drug candidates for treating tuberculosis. It acts by inhibiting the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for utilizing macrophage infection models to evaluate the efficacy of BTZ-043 against intracellular Mycobacterium tuberculosis (M.tb). Macrophage infection models are physiologically relevant systems that allow for the assessment of a drug's ability to penetrate host cells and exert its antimicrobial effects on intracellular pathogens.

Data Presentation: Efficacy of BTZ-043

The following tables summarize the quantitative data on the efficacy of BTZ-043 from various studies.

Table 1: In Vitro and Intracellular Efficacy of BTZ-043 against M. tuberculosis

| Parameter | Value | Cell/Assay Type | Reference |

| MIC | 0.008 µg/mL | Broth microdilution (M.tb Erdman) | [2] |

| Intracellular MIC | <10 ng/mL | Macrophages | [2] |

| MIC Range | 0.001–0.008 mg/L | In vitro against various mycobacterial species | [1] |

Table 2: In Vivo Efficacy of BTZ-043 in Mouse Models of Tuberculosis

| Animal Model | Dose | Treatment Duration | Log₁₀ CFU Reduction (Lungs) | Reference |

| BALB/c Mice | 50 mg/kg/day | 1 month | ~0.6 to 1 | [2] |

| C3HeB/FeJ Mice | 50 mg/kg | 8 weeks | ~1.04 (from start of treatment) | [2] |

| C3HeB/FeJ Mice | 200 mg/kg | 8 weeks | ~2.59 (from start of treatment) | [2] |

| IL-13tg Mice | 250 mg/kg/day | 10 days | 0.9 | [3] |

| IL-13tg Mice | 250 mg/kg/day | Prolonged | >2 | [3] |

| BALB/c Mice | 250 mg/kg/day | 8 weeks | 3.7 (compared to untreated) | [3] |

Signaling Pathway of BTZ-043

BTZ-043's mechanism of action involves the inhibition of DprE1, an enzyme essential for the biosynthesis of key components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan. This inhibition leads to the disruption of cell wall integrity and subsequent cell lysis.[3]

Caption: Mechanism of action of BTZ-043.

Experimental Workflow for Efficacy Testing

The following diagram outlines the general workflow for assessing the efficacy of BTZ-043 in a macrophage infection model.

Caption: Experimental workflow for BTZ-043 efficacy testing.

Experimental Protocols

Culture and Differentiation of THP-1 Macrophages

The human monocytic cell line THP-1 is a widely used model for studying M. tuberculosis infection.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 24-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the THP-1 cells into tissue culture plates at a density of 2 x 10⁵ cells/mL.

-

To differentiate the monocytes into macrophages, add PMA to a final concentration of 40-100 nM.

-

Incubate the cells for 24-48 hours at 37°C with 5% CO₂. The cells will become adherent and exhibit a macrophage-like morphology.

-

After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and residual PMA.

-

Add fresh, pre-warmed RPMI-1640 medium without PMA and rest the cells for at least 24 hours before infection.

Mycobacterium tuberculosis Infection of Macrophages

Materials:

-

Differentiated THP-1 macrophages

-

M. tuberculosis H37Rv (or other strain of interest)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

RPMI-1640 medium without antibiotics

-

Sterile PBS

Protocol:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Pellet the bacteria by centrifugation and wash twice with sterile PBS.

-

Resuspend the bacterial pellet in RPMI-1640 medium without antibiotics.

-

Clumps of bacteria should be disrupted by passing the suspension through a 27-gauge needle several times.

-

Infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 2-10 bacteria per macrophage.

-

Incubate the infected cells for 2-4 hours at 37°C with 5% CO₂ to allow for phagocytosis.

-

After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Add fresh RPMI-1640 medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for a short period (e.g., 1 hour) to kill any remaining extracellular bacteria, followed by a wash and replacement with fresh medium.

BTZ-043 Efficacy Testing

Materials:

-

Infected THP-1 macrophages

-

BTZ-043 stock solution (dissolved in a suitable solvent like DMSO)

-

RPMI-1640 medium

-

Positive control antibiotic (e.g., rifampicin)

-

Vehicle control (e.g., DMSO)

Protocol:

-

Prepare serial dilutions of BTZ-043 in RPMI-1640 medium to achieve the desired final concentrations. Also prepare the positive and vehicle controls.

-

Remove the medium from the infected macrophages and add the medium containing the different concentrations of BTZ-043, the positive control, or the vehicle control.

-

Incubate the treated cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.

Quantification of Intracellular Bacterial Viability (CFU Assay)

Materials:

-

Treated, infected THP-1 macrophages

-

Sterile water or 0.1% Triton X-100 in PBS

-

Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

-

Sterile PBS

-

Incubator (37°C)

Protocol:

-

After the treatment period, aspirate the medium from the wells.

-

Lyse the macrophages by adding sterile water or 0.1% Triton X-100 in PBS to each well and incubating for 10-15 minutes at room temperature.

-

Scrape the cells to ensure complete lysis and collect the lysate.

-

Prepare serial dilutions of the lysate in sterile PBS.

-

Plate the dilutions onto 7H10 or 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the intracellular bacterial load. The efficacy of BTZ-043 is determined by comparing the CFU counts in the treated wells to the vehicle control.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the drug on the host macrophages to ensure that the observed reduction in bacterial viability is not due to host cell death.

Materials:

-

Differentiated THP-1 macrophages

-

BTZ-043

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plate

-

Plate reader

Protocol:

-

Seed and differentiate THP-1 cells in a 96-well plate as described previously.

-

Treat the uninfected macrophages with the same concentrations of BTZ-043 used in the efficacy assay.

-

Incubate for the same duration as the efficacy assay.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Cell viability is calculated relative to the vehicle-treated control cells.

References

- 1. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo BTZ-043 Studies in Murine Models of Tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction